4-(N-Methylpiperidyl)-9-fluorenecarboxylate hydrochloride
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Overview
Description
4-(N-Methylpiperidyl)-9-fluorenecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 4-(N-Methylpiperidyl)-9-fluorenecarboxylate hydrochloride involves several steps. One common method includes the reaction of 4-piperidone with N-methylamine under controlled conditions to form N-methyl-4-piperidone . This intermediate is then reacted with 9-fluorenecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product . Industrial production methods often involve continuous flow reactions and the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
4-(N-Methylpiperidyl)-9-fluorenecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Scientific Research Applications
4-(N-Methylpiperidyl)-9-fluorenecarboxylate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(N-Methylpiperidyl)-9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects . For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
4-(N-Methylpiperidyl)-9-fluorenecarboxylate hydrochloride can be compared with other piperidine derivatives, such as:
Properties
CAS No. |
63957-02-8 |
---|---|
Molecular Formula |
C20H22ClNO2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(1-methylpiperidin-1-ium-4-yl) 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-21-12-10-14(11-13-21)23-20(22)19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19H,10-13H2,1H3;1H |
InChI Key |
JULCZKIUTDDDRV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(CC1)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origin of Product |
United States |
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